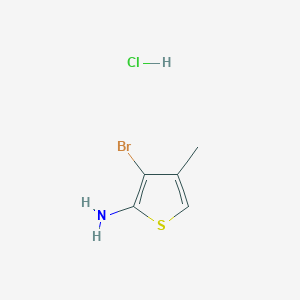
(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is a complex organic compound that features a thioxothiazolidinone core, a benzylidene group, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid typically involves multiple steps:
Formation of the Thioxothiazolidinone Core: This step involves the cyclization of a thioamide with a carbonyl compound under acidic or basic conditions to form the thioxothiazolidinone ring.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thioxothiazolidinone and benzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Hexanamido Group: This step involves the reaction of the intermediate with hexanoyl chloride in the presence of a base like pyridine to form the hexanamido derivative.
Formation of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications, particularly as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylidene group can interact with hydrophobic pockets, while the thioxothiazolidinone core can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds share the thioxothiazolidinone core and are known for their antidiabetic properties.
Benzylidene Derivatives: Compounds with benzylidene groups are studied for their potential as enzyme inhibitors.
Benzoic Acid Derivatives: These compounds are widely used in medicinal chemistry for their anti-inflammatory and antimicrobial properties.
Uniqueness
What sets (Z)-3-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoic acid apart is its combination of these three functional groups, which provides a unique set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Propiedades
IUPAC Name |
3-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c26-20(24-18-11-7-10-17(15-18)22(28)29)12-5-2-6-13-25-21(27)19(31-23(25)30)14-16-8-3-1-4-9-16/h1,3-4,7-11,14-15H,2,5-6,12-13H2,(H,24,26)(H,28,29)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPZWGPIOFEQFR-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide](/img/structure/B2972305.png)





![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2972314.png)

![2-Cyclopropyl-4-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2972317.png)


